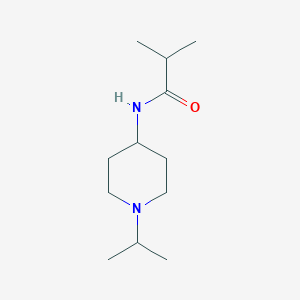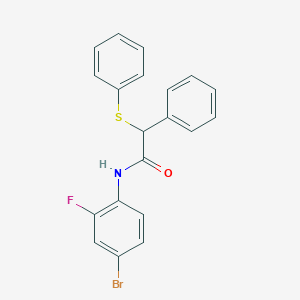![molecular formula C15H18N2O4S B5204118 4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B5204118.png)
4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is also known as PBIT, and it belongs to the class of thiazolidinone derivatives. The chemical structure of PBIT consists of a thiazolidine ring, a pyrrolidine ring, and a phenyl group.
作用机制
The mechanism of action of PBIT is not fully understood. However, studies have shown that PBIT inhibits the activity of the proteasome, which is responsible for the degradation of intracellular proteins. The inhibition of the proteasome leads to the accumulation of misfolded proteins, which ultimately leads to apoptosis in cancer cells. PBIT has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PBIT have been studied extensively. Studies have shown that PBIT has anticancer and anti-inflammatory properties. PBIT has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome. PBIT has also been shown to have anti-inflammatory properties by inhibiting the activity of the NF-κB pathway.
实验室实验的优点和局限性
PBIT has several advantages for lab experiments. The synthesis of PBIT is relatively simple and can be carried out in a laboratory setting. PBIT has also been shown to have anticancer and anti-inflammatory properties, which make it a potential candidate for the development of new drugs.
However, there are also limitations to the use of PBIT in lab experiments. PBIT is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to fully understand the biochemical and physiological effects of PBIT.
未来方向
There are several future directions for the study of PBIT. One potential direction is the development of PBIT-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the study of PBIT as a ligand in the synthesis of metal complexes for applications in catalysis and materials science. Further studies are needed to fully understand the mechanism of action of PBIT and its potential applications in various fields.
Conclusion:
In conclusion, 4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide, also known as PBIT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PBIT has been studied for its anticancer and anti-inflammatory properties, as well as its potential applications in catalysis and materials science. Further studies are needed to fully understand the mechanism of action of PBIT and its potential applications in various fields.
合成方法
The synthesis of PBIT involves the reaction of 3-(1-pyrrolidinylcarbonyl)benzaldehyde with 4-methyl-3-thiosemicarbazide in the presence of acetic acid. The reaction leads to the formation of 4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenyl]-3-thiazolidinone, which is then oxidized to PBIT using hydrogen peroxide. The overall synthesis process is relatively simple and can be carried out in a laboratory setting.
科学研究应用
PBIT has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, PBIT has been investigated for its anticancer properties. Studies have shown that PBIT can induce apoptosis in cancer cells by inhibiting the activity of the proteasome. PBIT has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
In addition to its medicinal properties, PBIT has also been studied for its applications in the field of materials science. PBIT has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science.
属性
IUPAC Name |
4-methyl-1,1-dioxo-2-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2-thiazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-11-10-22(20,21)17(14(11)18)13-6-4-5-12(9-13)15(19)16-7-2-3-8-16/h4-6,9,11H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAKVUWLQGWWTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,1-dioxo-2-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2-thiazolidin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5204035.png)
![1-[(5-isopropyl-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5204041.png)
![ethyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5204051.png)
![1-cyclopentyl-4-{3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanoyl}-2-piperazinone](/img/structure/B5204054.png)
![6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5204065.png)

![ethyl 4-{[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5204096.png)
![N,N'-[(diphenylmethylene)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5204098.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5204104.png)
![N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methylphenyl]nicotinamide](/img/structure/B5204112.png)
![N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5204131.png)
![4-bromo-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5204144.png)

![2-[(1-adamantylcarbonyl)amino]benzoic acid](/img/structure/B5204159.png)